

Chemical Structure and Properties of XZ426

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Compound of Interest

Compound Name: XZ426

Cat. No.: B10854327

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XZ426 is identified as a potent anti-HIV agent that functions as an integrase strand transfer inhibitor.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **XZ426**

Property	Value	Source
IUPAC Name	N-(2,4-difluorobenzyl)-4-amino-1-((6-(hexyloxy)pyridin-2-yl)methyl)-5-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide	Inferred from structure
Molecular Formula	C22H24F2N4O4	[1]
Molecular Weight	446.45 g/mol	[1]
CAS Number	1638504-52-5	[1]
Appearance	Solid, White to yellow	[1]
Solubility	DMSO: 100 mg/mL (223.99 mM)	[1]
SMILES	<chem>O=C(C1=C(N)C2=C(N=CC(CCCCCO)=C2)N(O)C1=O)NCC3=CC=C(C=C3F)F</chem>	[1]

Note: The solubility information provided by MedChemExpress has not been independently confirmed.^[1]

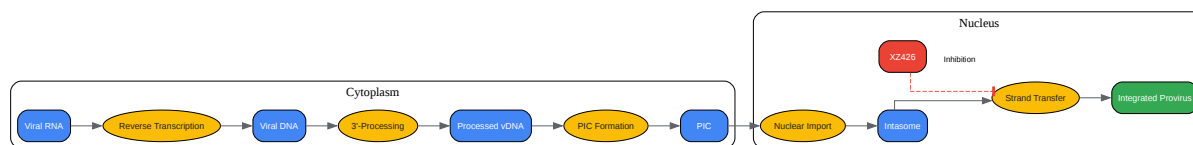
Mechanism of Action: Inhibition of HIV-1 Integrase

XZ426 targets a critical step in the HIV-1 replication cycle: the integration of the viral DNA into the host cell's genome. This process is catalyzed by the viral enzyme integrase (IN).^[2] IN carries out two key catalytic reactions: 3'-processing and strand transfer.^[2] **XZ426** is classified as an integrase strand transfer inhibitor (INSTI), meaning it specifically blocks the second of these two reactions.^[1]

The mechanism of action of INSTIs, including **XZ426**, involves binding to the HIV-1 intasome, which is a complex of the integrase enzyme and the viral DNA ends.^[3] Within the active site of the integrase, INSTIs chelate two essential magnesium ions (Mg^{2+}).^{[4][5]} This chelation prevents the catalytic activity required for the strand transfer reaction, thereby blocking the covalent insertion of viral DNA into the host chromosome.^[4] **XZ426** has been reported to be a lead candidate with superior efficacy against known drug-resistant variants of HIV.^[1]

Signaling Pathway of HIV-1 Integration and Inhibition by XZ426

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by **XZ426**.



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HIV-1 Integration and Inhibition by **XZ426**.

Quantitative Data

As of the latest available information, specific, peer-reviewed quantitative data for **XZ426**, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against wild-type and resistant HIV-1 strains, are not publicly available. The primary supplier, MedChemExpress, describes **XZ426** as a "potent" inhibitor with "superior efficacy" against drug-resistant variants, but these claims have not been independently verified in the scientific literature.^[1]

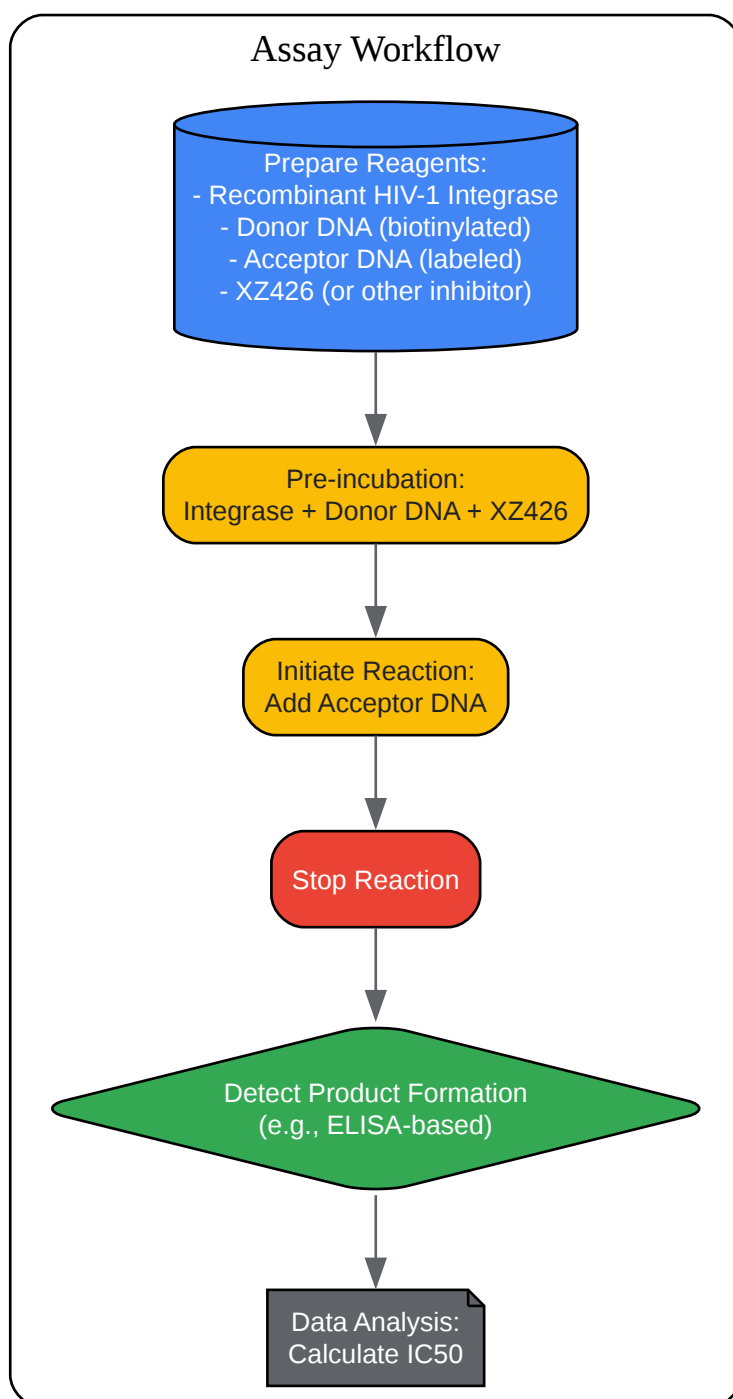
Experimental Protocols

A detailed synthesis protocol for **XZ426** is not currently available in the public domain. However, the following sections describe representative experimental protocols for evaluating the activity of HIV-1 integrase inhibitors like **XZ426**.

HIV-1 Integrase Strand Transfer Assay (Representative Protocol)

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration in a cell-free system.

Experimental Workflow:



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